molecular formula C14H9Cl B1582928 1-Chloro-4-(phenylethynyl)benzene CAS No. 5172-02-1

1-Chloro-4-(phenylethynyl)benzene

Cat. No. B1582928
CAS RN: 5172-02-1
M. Wt: 212.67 g/mol
InChI Key: YMZAAGCDWVIPNL-UHFFFAOYSA-N
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Description

1-Chloro-4-(phenylethynyl)benzene is an internal alkyne .


Synthesis Analysis

This compound can be prepared by a palladium-catalyzed Kumada cross-coupling reaction .


Chemical Reactions Analysis

1-Chloro-4-(phenylethynyl)benzene undergoes standard Sonogashira reaction with iodophenyl groups on the film surfaces via the formation of C−C bonds .


Physical And Chemical Properties Analysis

The melting point of 1-Chloro-4-(phenylethynyl)benzene is 81-83 °C (lit.) . Other physical and chemical properties are not available in the search results.

Scientific Research Applications

Photophysical Properties

  • Effect of Chromophore Aggregation and Planarization : Studies show that planarization of phenylethynyl derivatives like 1,4-bis(phenylethynyl)benzene causes modest spectral shifts, preserving vibronic structure and maintaining high emission quantum yield. This contrasts with aggregation, which leads to larger shifts and loss of vibronic structure (Levitus et al., 2001).

Crystal Structure Analysis

  • Study of Molecular Arrangement : The crystal structure of related compounds like 1,3,5-tris[4-(phenylethynyl)phenyl]benzene has been analyzed, revealing tendencies for topochemical interactions due to the arrangement of acetylene groups, which is significant for understanding molecular interactions in such systems (Lindeman et al., 1994).

Optical Non-Linearity

  • Third-Order Optical Non-Linearity : Phenylethynyl substituted benzenes have been found to exhibit increased third-order optical non-linearity, which is enhanced with π-conjugation through the triple bond. This property is essential for applications in optical materials and photonics (Kondo et al., 1995).

Photochemical Reactivity

  • Photochemistry of Phenyleneethynylenes : Phenyleneethynylenes, due to their rigid rodlike character, are useful in light energy harvesting assemblies and molecular electronics. Their photochemistry, including high yields of excited singlet and triplet states, is significant for these applications (Sudeep et al., 2006).

Liquid Crystalline Behavior

  • Phase Behavior in Liquid Crystals : Alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene demonstrate diverse liquid crystalline phases, useful in the field of molecular electronics and photophysics (Lydon et al., 2008).

Photophysical Reevaluation

  • Reevaluation of Photophysical Properties : Further studies indicate that in certain conditions, 1,4-bis(phenylethynyl)benzene exhibits conventional emission behavior, challenging previous assumptions about its aggregation and photophysical properties (Beeby et al., 2002).

Stokes Shift in PPE Dendrimer

  • Unusual Stokes Shift Analysis : Research on 1,3-bis(phenylethynyl)benzene, a primary chromophore in polyphenylene ethynylene (PPE) dendrimers, reveals an unusual Stokes shift. Understanding this shift is crucial for applications in light-harvesting and molecular electronics (Galiana & Lasorne, 2023).

Host Molecules for Guest-Inclusion Networks

  • Synthesis for Host-Guest Interactions : Synthesis of hexakis(phenylethynyl)benzenes focuses on their use as host molecules in guest-inclusion networks, highlighting their potential in creating complex molecular systems (Kobayashi et al., 2005).

Conjugated Polymer Applications

  • Conjugated Poly(tetraphenylethene) : The synthesis of hyperbranched poly(tetraphenylethene) has applications in areas like optical limiting and explosive detection, showcasing the versatility of phenylethynyl derivatives in advanced materials science (Hu et al., 2012).

Torsional Motion Study

  • Torsional Dynamics of Molecular Wires : The torsional dynamics of derivatives like 1,4-bis(phenylethynyl)benzene have been explored using cavity ring-down spectroscopy, providing insights valuable for molecular electronics and photophysics (Greaves et al., 2006).

Bergman Cyclization in Sterically Hindered Substrates

  • Reaction Mechanism Analysis : The Bergman cyclization of 1,2-bis(phenylethynyl)benzene has been examined, providing insights into reaction mechanisms relevant to solution chemistry and high-temperature environments like pyrolysis (Lewis & Matzger, 2005).

Safety And Hazards

This compound is classified as an Eye Irritant (Category 2), Skin Irritant (Category 2), and may cause respiratory irritation (STOT SE 3). Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

IUPAC Name

1-chloro-4-(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZAAGCDWVIPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324707
Record name 1-Chloro-4-(phenylethynyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(phenylethynyl)benzene

CAS RN

5172-02-1
Record name 5172-02-1
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Record name 1-Chloro-4-(phenylethynyl)benzene
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Record name 1-Chloro-4-(phenylethynyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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